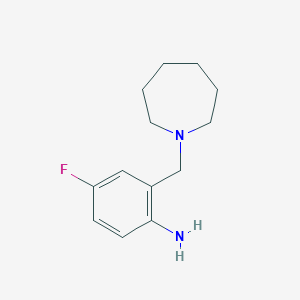

2-(Azepan-1-ylmethyl)-4-fluoroaniline

Description

2-(Azepan-1-ylmethyl)-4-fluoroaniline is a fluorinated aromatic amine derivative characterized by a seven-membered azepane ring attached via a methylene group to the 2-position of a 4-fluoroaniline backbone. This structure combines the electronic effects of the fluorine substituent (electron-withdrawing) with the steric and basic properties of the azepane moiety, making it a versatile intermediate in pharmaceutical and materials chemistry. For example, the introduction of azepane could involve nucleophilic substitution or reductive amination of a 2-chloromethyl-4-fluoroaniline precursor with azepane .

Propriétés

IUPAC Name |

2-(azepan-1-ylmethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c14-12-5-6-13(15)11(9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZBLIZCQUVVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with azepane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azepan-1-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

2-(Azepan-1-ylmethyl)-4-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom and azepane group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparaison Avec Des Composés Similaires

Key Observations :

- Polarity and Solubility : The azepane group increases hydrophilicity compared to halogenated derivatives (e.g., 2-(3,4-Dichlorophenyl)-4-fluoroaniline), but its LogP remains lower than that of highly lipophilic compounds like the dichlorophenyl analog .

- Thermal Stability : The azepane moiety’s conformational flexibility may lower melting/boiling points relative to rigid Schiff bases (e.g., N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline) .

Activité Biologique

2-(Azepan-1-ylmethyl)-4-fluoroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biochemical properties, molecular mechanisms, and biological effects based on various studies and patents.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHF

- CAS Number : 55412-64-1

This structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

This compound interacts with several enzymes and proteins, affecting metabolic pathways and cell signaling processes. Key biochemical properties include:

- Enzyme Interaction : It can bind to active sites of enzymes, modulating their activity.

- Protein Binding : The compound may interact with proteins involved in signal transduction, impacting cellular responses to stimuli.

The biological activity of this compound can be attributed to its ability to influence various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain tyrosine kinases, which are crucial in cancer biology.

- Gene Expression Modulation : It affects transcription factors, altering the expression of genes involved in metabolic processes.

Cellular Effects

Research indicates that this compound can significantly impact cellular function:

- Cell Signaling Pathways : It modulates pathways that regulate cell growth and differentiation.

- Metabolic Activity : Changes in metabolic processes have been observed upon treatment with this compound.

Dosage and Toxicity

The effects of this compound vary with dosage:

- Low Doses : May enhance metabolic activity or modulate immune responses.

- High Doses : Can lead to cytotoxic effects, including cellular damage and disruption of physiological processes.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Experiments demonstrated that this compound inhibits specific cancer cell lines by targeting tyrosine kinase pathways, showing promise as an anticancer agent.

- Animal Models : Research involving animal models has shown that varying dosages lead to different biological outcomes, highlighting the need for careful dosage management in therapeutic applications.

Research Findings

Recent findings suggest that this compound has potential applications in treating diseases associated with tyrosine kinase dysregulation, such as certain cancers and benign prostatic hyperplasia (BPH).

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.